7-Amino-3-methoxyquinoxalin-2-ol
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Overview
Description
7-Amino-3-methoxyquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₉H₉N₃O₂. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group at the 7th position, a methoxy group at the 3rd position, and a hydroxyl group at the 2nd position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methoxyquinoxalin-2-ol typically involves the condensation of 3-methoxy-2-nitroaniline with glyoxal in the presence of a reducing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then reduced to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-methoxyquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino and hydroxyl groups, leading to the formation of different quinoxaline analogs.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
7-Amino-3-methoxyquinoxalin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Amino-3-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Quinoxaline: A basic structure with a fused benzene and pyrazine ring.
Quinazoline: Similar to quinoxaline but with a nitrogen atom at the 1st position.
Pyranoquinoline: Contains a pyran ring fused with a quinoline moiety.
Uniqueness: 7-Amino-3-methoxyquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methoxy, and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .
Properties
CAS No. |
69904-12-7 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
7-amino-3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9N3O2/c1-14-9-8(13)11-7-4-5(10)2-3-6(7)12-9/h2-4H,10H2,1H3,(H,11,13) |
InChI Key |
VYWPOOWGUIAQCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)N)NC1=O |
Origin of Product |
United States |
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